molecular formula C13H12ClN3O3S B2603395 3-(2-(3-(4-Chlorophenyl)ureido)thiazol-4-yl)propanoic acid CAS No. 1105192-24-2

3-(2-(3-(4-Chlorophenyl)ureido)thiazol-4-yl)propanoic acid

Cat. No.: B2603395
CAS No.: 1105192-24-2
M. Wt: 325.77
InChI Key: BJDFRIKWZIMIIV-UHFFFAOYSA-N
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Description

3-(2-(3-(4-Chlorophenyl)ureido)thiazol-4-yl)propanoic acid is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(3-(4-Chlorophenyl)ureido)thiazol-4-yl)propanoic acid typically involves the reaction of 4-chlorophenyl isocyanate with 2-aminothiazole, followed by the addition of a propanoic acid derivative. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions may include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and catalysts such as triethylamine or pyridine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process may be optimized to enhance yield and purity, and to minimize the formation of by-products. The use of automated systems and advanced analytical techniques can help in monitoring the reaction progress and ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(2-(3-(4-Chlorophenyl)ureido)thiazol-4-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amine derivatives. Substitution reactions can lead to a wide range of thiazole derivatives with varying biological activities.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has been investigated for its potential as an enzyme inhibitor and as a probe for studying biological pathways.

    Medicine: The compound has shown promise as a potential therapeutic agent for the treatment of cancer, inflammation, and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    Sorafenib: A kinase inhibitor used in cancer therapy.

    Quizartinib: A potent FLT3 inhibitor used in the treatment of acute myeloid leukemia.

    Dasatinib: A dual BCR-ABL/SRC kinase inhibitor used in the treatment of chronic myeloid leukemia.

Uniqueness

3-(2-(3-(4-Chlorophenyl)ureido)thiazol-4-yl)propanoic acid is unique due to its specific chemical structure, which combines a thiazole ring with a urea moiety and a propanoic acid side chain. This unique structure imparts distinct biological activities and makes it a valuable compound for medicinal chemistry research. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its potential for therapeutic applications.

Biological Activity

3-(2-(3-(4-Chlorophenyl)ureido)thiazol-4-yl)propanoic acid is a compound of interest due to its potential biological activities, particularly in antibacterial and anticancer applications. This article reviews the existing literature on its biological activity, including mechanisms of action, toxicity profiles, and therapeutic potential.

Chemical Structure

The compound can be described by the following structural formula:

C13H13ClN2O2S\text{C}_{13}\text{H}_{13}\text{Cl}\text{N}_2\text{O}_2\text{S}

This structure features a thiazole ring, a urea linkage, and a propanoic acid moiety, which are critical for its biological interactions.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. According to patent literature, these compounds have been shown to effectively combat antibiotic-resistant bacterial strains . The mechanism often involves the inhibition of bacterial cell wall synthesis and disruption of metabolic pathways essential for bacterial survival.

Anticancer Activity

The compound has also been studied for its anticancer properties. In vitro studies demonstrated that derivatives of related compounds selectively inhibit the proliferation of cancer cells, particularly colon cancer cells (HCT-116). The IC50 values for these compounds ranged from 0.12 mg/mL to 0.81 mg/mL, indicating potent activity against cancerous cells while sparing normal cells . The proposed mechanism includes modulation of heat shock proteins (HSP90 and TRAP1), which are crucial in cancer cell survival and proliferation.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Activity Effect IC50 (mg/mL) Reference
AntibacterialEffective against resistant strainsNot specified
Anticancer (HCT-116)Inhibitory action on proliferation0.12 - 0.81
Cytokine ModulationDecreased TNF-α and IFN-γ releaseNot applicable
ToxicityLow toxicity in PBMC culturesViability: 94.71% - 96.72%

Case Studies

  • Antibacterial Efficacy : A study highlighted the antibacterial efficacy of thiazole-based urea derivatives against various Gram-positive and Gram-negative bacteria. The results indicated that these compounds could serve as potential alternatives in treating infections caused by multi-drug resistant bacteria .
  • Cancer Cell Proliferation : Another investigation focused on the anticancer effects of related compounds, revealing that specific derivatives induced apoptosis in colon cancer cells through mechanisms involving HSP90 inhibition. This study provided insights into the structure-activity relationship that could guide future drug design .
  • Immunomodulatory Effects : Research on the immunomodulatory properties showed that certain derivatives could modulate cytokine release in human peripheral blood mononuclear cells (PBMC), suggesting potential applications in inflammatory diseases .

Properties

IUPAC Name

3-[2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O3S/c14-8-1-3-9(4-2-8)15-12(20)17-13-16-10(7-21-13)5-6-11(18)19/h1-4,7H,5-6H2,(H,18,19)(H2,15,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJDFRIKWZIMIIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC2=NC(=CS2)CCC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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